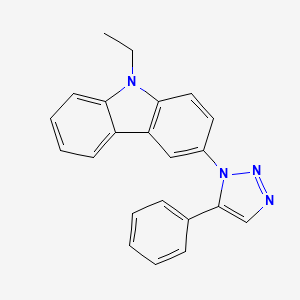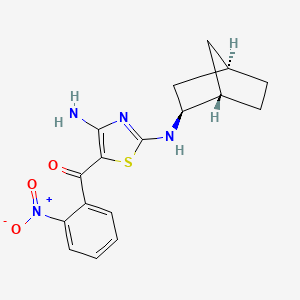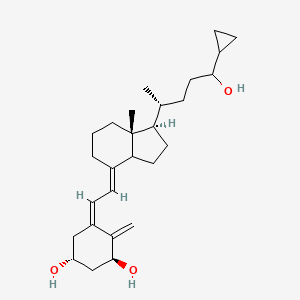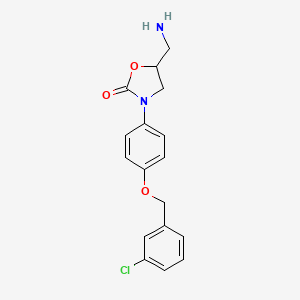
MDR-652
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDR-652 ist ein hochspezifischer und wirksamer Ligand für den transienten Rezeptorpotential-Vanilloid-1 (TRPV1)-Kanal. Er weist eine agonistische Aktivität auf und ist somit eine potente Verbindung für die Forschung im Bereich der Schmerztherapie und anderer neurologischer Anwendungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von funktionellen Gruppenmodifikationen, um die gewünschte Spezifität und Wirksamkeit zu erreichen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Typischerweise werden organische Synthesetechniken wie nukleophile Substitution, Kondensationsreaktionen und Reinigungsschritte wie Chromatographie eingesetzt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseverfahrens, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch strenge Qualitätskontrollmaßnahmen beinhalten. Dies kann die Verwendung von automatisierten Synthesegeräten und großtechnischen Reaktoren umfassen .
Wissenschaftliche Forschungsanwendungen
MDR-652 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study TRPV1 channel interactions and ligand binding.
Biology: Investigated for its role in modulating pain pathways and neuronal signaling.
Medicine: Explored as a potential therapeutic agent for pain relief, particularly in conditions like neuropathic pain and inflammation.
Industry: Potential applications in the development of new analgesic drugs and pain management therapies .
Wirkmechanismus
Target of Action
The primary target of MDR-652 is the transient receptor potential vanilloid 1 (TRPV1) . TRPV1 is a type of ion channel in the family of transient receptor potential (TRP) channels. It plays a crucial role in the body’s response to heat and inflammation .
Mode of Action
This compound acts as an agonist for the TRPV1 receptor . This means that it binds to the receptor and activates it. The binding affinities (Kis) for human TRPV1 (hTRPV1) and rat TRPV1 (rTRPV1) are 11.4 and 23.8 nM, respectively . The half-maximal effective concentrations (EC50s) are 5.05 and 93 nM for hTRPV1 and rTRPV1, respectively .
Biochemical Pathways
Upon activation by this compound, TRPV1 allows the passage of cations such as calcium and sodium into the cell . This leads to depolarization of the cell membrane and the initiation of an action potential, which is then transmitted along the nerve fibers. This process is part of the body’s pain signaling pathway .
Pharmacokinetics
It has been reported that this compound has a promising topical pharmacokinetic profile . This suggests that it may be effectively absorbed through the skin, making it potentially useful for topical analgesic applications .
Result of Action
The activation of TRPV1 by this compound leads to potent topical analgesic activity . This means that it can help to relieve pain when applied to the skin .
Biochemische Analyse
Biochemical Properties
MDR-652 plays a significant role in biochemical reactions. It interacts with the TRPV1, a member of the transient receptor potential (TRP) family of ion channels . The nature of these interactions is characterized by its agonist activity, where it binds to the TRPV1 receptors and activates them .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of TRPV1, which is involved in pain perception and thermoregulation . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is primarily through its agonist activity on TRPV1. It binds to TRPV1 receptors, leading to their activation . This activation can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dose-dependent decrease of body temperature, supporting its TRPV1 agonism . It also exhibits promising topical pharmacokinetic profile .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At doses of 0.5 and 5 mg/kg, it displays a dose-dependent decrease of body temperature . At higher doses (5-10 mg/kg), it blocks neuropathic pain completely .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MDR-652 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired specificity and efficacy. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. This may include the use of automated synthesis equipment and large-scale reactors .
Analyse Chemischer Reaktionen
Reaktionstypen
MDR-652 unterliegt hauptsächlich Reaktionen, die für organische Verbindungen typisch sind, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und möglicherweise seine Aktivität verändern.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können verschiedene Substituenten einführen und so seine Eigenschaften verändern
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter geeigneten Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise hydroxylierte oder carboxylierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um TRPV1-Kanalinteraktionen und Ligandenbindung zu untersuchen.
Biologie: Wird auf seine Rolle bei der Modulation von Schmerzbahnen und neuronaler Signalübertragung untersucht.
Medizin: Wird als potenzieller Therapeutikum für die Schmerztherapie, insbesondere bei Erkrankungen wie neuropathischen Schmerzen und Entzündungen, untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Schmerzmittel und Schmerztherapien .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an den TRPV1-Kanal, einen Rezeptor, der an der Übertragung von Schmerzsignalen beteiligt ist. Nach der Bindung aktiviert es den Kanal, was zu einer Kaskade intrazellulärer Ereignisse führt, die zur Modulation der Schmerzempfindung führen. Die molekularen Zielstrukturen umfassen spezifische Aminosäurereste innerhalb des TRPV1-Kanals, und die beteiligten Signalwege stehen hauptsächlich in Zusammenhang mit dem Einstrom von Calciumionen und der anschließenden neuronalen Signalübertragung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Capsaicin: Ein weiterer TRPV1-Agonist, der für seine schmerzlindernden Eigenschaften bekannt ist.
Resiniferatoxin: Ein potenter TRPV1-Agonist mit ähnlichen Anwendungen in der Schmerzforschung.
JNJ-17203212: Ein selektiver TRPV1-Antagonist, der in Schmerzstudien eingesetzt wird
Einzigartigkeit von MDR-652
This compound zeichnet sich durch seine hohe Spezifität und Wirksamkeit als TRPV1-Agonist aus. Es hat eine geringere effektive Konzentration (EC50) im Vergleich zu anderen ähnlichen Verbindungen, was es zu einer potenteren Option für die Forschung und potenzielle therapeutische Anwendungen macht. Darüber hinaus verbessern sein günstiges pharmakokinetisches Profil und seine geringe Toxizität seinen Reiz in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-[3-fluoro-4-(hydroxymethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2S/c1-22(2,3)20-27-19(13-5-4-6-15(23)9-13)18(30-20)11-25-21(29)26-16-8-7-14(12-28)17(24)10-16/h4-10,28H,11-12H2,1-3H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMPJRGWSUCANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC(=C(C=C2)CO)F)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)








